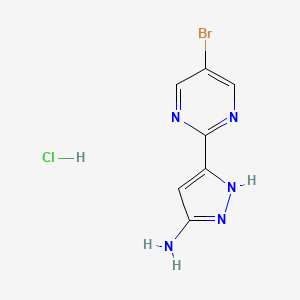![molecular formula C8H7N7O2S2 B13718349 7-Amino-5-(methylsulfonyl)-2-(2-thiazolyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazine](/img/structure/B13718349.png)
7-Amino-5-(methylsulfonyl)-2-(2-thiazolyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Amino-5-(methylsulfonyl)-2-(2-thiazolyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazine: is a heterocyclic compound that features a unique combination of functional groups, including an amino group, a methylsulfonyl group, and a thiazolyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-5-(methylsulfonyl)-2-(2-thiazolyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazine typically involves the following steps:
Formation of the Thiazole Ring: The synthesis begins with the preparation of the thiazole ring. This can be achieved by reacting a suitable thioamide with a halogenated nitrile under basic conditions.
Construction of the Triazine Ring: The next step involves the formation of the triazine ring. This can be accomplished by reacting the thiazole derivative with a suitable hydrazine derivative under acidic conditions.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced by reacting the intermediate compound with methylsulfonyl chloride in the presence of a base such as triethylamine.
Amination: Finally, the amino group can be introduced by reacting the intermediate compound with ammonia or an amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, microwave-assisted synthesis, and high-throughput screening of reaction conditions.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group and the thiazole ring.
Reduction: Reduction reactions can occur at the methylsulfonyl group, converting it to a methylsulfide group.
Substitution: The compound can undergo substitution reactions, particularly at the amino group and the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.
Substitution: Common reagents for substitution reactions include halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
Oxidation: Oxidation of the amino group can lead to the formation of nitro derivatives.
Reduction: Reduction of the methylsulfonyl group can lead to the formation of methylsulfide derivatives.
Substitution: Substitution reactions can lead to the formation of various derivatives with different functional groups.
科学研究应用
Chemistry
In chemistry, 7-Amino-5-(methylsulfonyl)-2-(2-thiazolyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazine is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound has potential applications as a biochemical probe. Its ability to interact with specific biological targets makes it useful for studying enzyme mechanisms, protein-ligand interactions, and cellular pathways.
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties. Its unique structure and functional groups make it a promising candidate for the development of new drugs, particularly in the areas of antimicrobial and anticancer research.
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of materials with enhanced stability, conductivity, and reactivity.
作用机制
The mechanism of action of 7-Amino-5-(methylsulfonyl)-2-(2-thiazolyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazine involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and nucleic acids. The compound can modulate the activity of these targets by binding to their active sites, altering their conformation, or inhibiting their function. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
相似化合物的比较
Similar Compounds
- 7-Amino-5-(methylsulfonyl)-2-(2-pyridyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazine
- 7-Amino-5-(methylsulfonyl)-2-(2-furyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazine
- 7-Amino-5-(methylsulfonyl)-2-(2-pyrimidinyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazine
Uniqueness
The uniqueness of 7-Amino-5-(methylsulfonyl)-2-(2-thiazolyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazine lies in its combination of functional groups and its ability to interact with a wide range of molecular targets
属性
分子式 |
C8H7N7O2S2 |
|---|---|
分子量 |
297.3 g/mol |
IUPAC 名称 |
5-methylsulfonyl-2-(1,3-thiazol-2-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine |
InChI |
InChI=1S/C8H7N7O2S2/c1-19(16,17)8-12-6(9)15-7(13-8)11-4(14-15)5-10-2-3-18-5/h2-3H,1H3,(H2,9,11,12,13,14) |
InChI 键 |
ZAJVJSXTJVBLOP-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)C1=NC2=NC(=NN2C(=N1)N)C3=NC=CS3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


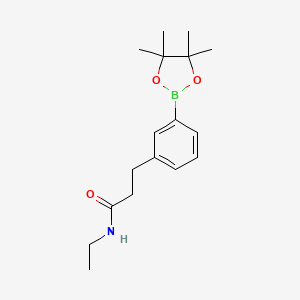
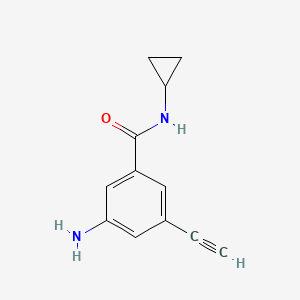
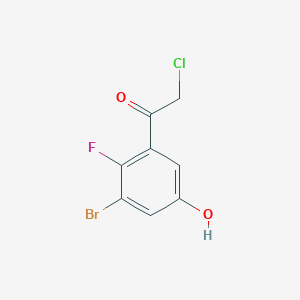
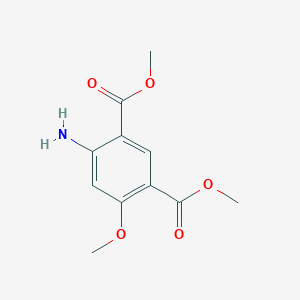
![3-Chloro-2-nitrodibenzo[b,d]furan](/img/structure/B13718278.png)
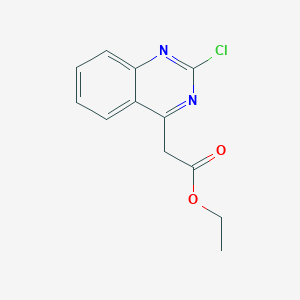
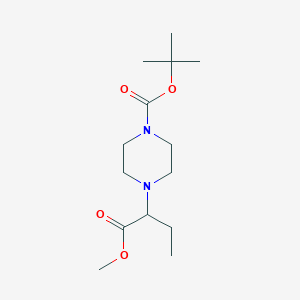
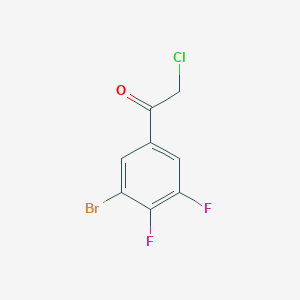

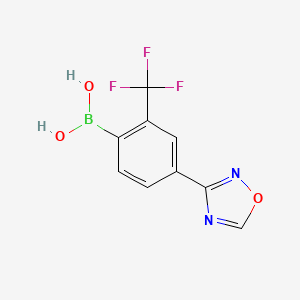
![5-Boc-2-(bromomethyl)-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine](/img/structure/B13718322.png)
